Hexafluoroglutaryl chloride
Overview
Description
Hexafluoroglutaryl chloride is a chemical compound with the molecular formula C5Cl2F6O2 and a molecular weight of 276.95 g/mol . This compound is characterized by its two acyl chloride groups linked by a hexafluorinated carbon chain . It is a clear, moisture-sensitive liquid with a boiling point of 110-112°C and a density of 1.64 g/cm³ .
Preparation Methods
Hexafluoroglutaryl chloride is typically synthesized from hexafluoroglutaryl acid . The synthetic route involves the reaction of hexafluoroglutaryl acid with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
C5H2F6O4+2SOCl2→C5Cl2F6O2+2SO2+2HCl
In industrial settings, the production of this compound may involve more advanced techniques to ensure high purity and yield .
Chemical Reactions Analysis
Hexafluoroglutaryl chloride undergoes various chemical reactions, primarily due to its reactive acyl chloride groups . Some common reactions include:
Nucleophilic Substitution: Reacts with nucleophiles such as water, alcohols, and amines to form corresponding carboxylic acids, esters, and amides.
Hydrolysis: Reacts with water to produce hexafluoroglutaryl acid and hydrochloric acid.
Esterification: Reacts with alcohols to form esters.
The major products formed from these reactions include hexafluoroglutaryl acid, esters, and amides .
Scientific Research Applications
Hexafluoroglutaryl chloride has a wide range of applications in scientific research and industry :
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Employed in the preparation of fluorinated intermediates for biochemical studies.
Medicine: Utilized in the synthesis of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of high-performance polymers and materials.
Mechanism of Action
The mechanism of action of hexafluoroglutaryl chloride revolves around its ability to act as an acylating agent . It reacts with nucleophiles, such as water, alcohols, and amines, to introduce fluorinated carbonyl groups into molecules . This reactivity makes it integral to the synthesis of complex organic molecules, polymers, and fluorinated compounds .
Comparison with Similar Compounds
Hexafluoroglutaryl chloride can be compared with other similar compounds, such as:
Ethyl this compound: Similar in structure but with an ethyl group attached.
Hexafluoroglutaryl anhydride: An anhydride form of this compound.
Fluoroacetyl chloride: Contains a single fluorinated acyl chloride group.
This compound is unique due to its two acyl chloride groups and hexafluorinated carbon chain, which confer distinct reactivity and applications .
Properties
IUPAC Name |
2,2,3,3,4,4-hexafluoropentanedioyl dichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl2F6O2/c6-1(14)3(8,9)5(12,13)4(10,11)2(7)15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLALWJWCONGMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(=O)Cl)(F)F)(F)F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl2F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060985 | |
Record name | Hexafluoroglutaryl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
678-77-3 | |
Record name | 2,2,3,3,4,4-Hexafluoropentanedioyl dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=678-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentanedioyl dichloride, 2,2,3,3,4,4-hexafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000678773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexafluoroglutaryl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41888 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentanedioyl dichloride, 2,2,3,3,4,4-hexafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexafluoroglutaryl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexafluoroglutaryl dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.593 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hexafluoroglutaryl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV6V7V5R5M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Hexafluoroglutaryl chloride primarily used for in materials science?
A1: this compound is a versatile building block for synthesizing fluorinated polymers. For instance, it reacts with fluorinated diamines to create fluorinated poly(amide urethane) block copolymers. [] These copolymers are of significant interest due to their low critical surface tensions, making them suitable for applications requiring water repellency and low surface energy. []
Q2: How does the choice of solvent affect reactions involving this compound?
A2: The choice of solvent can significantly impact reactions with this compound. For example, when converting its monoester-acyl chlorides to corresponding ester-acyl fluorides, using tetraglyme instead of diglyme as a solvent drastically alters the reaction pathway. [] This highlights the importance of carefully considering solvent effects when designing synthetic routes involving this compound.
Q3: Can you describe a specific example of this compound's use in creating cross-linked materials?
A3: this compound acts as a cross-linking agent in developing two-dimensional covalent organic frameworks (2D-COFs) for membrane applications. [] Specifically, it cross-links with a quinoxaline-based COF, enhancing its stability and selectivity by inhibiting layer swelling. [] This modification is crucial for preventing the passage of molecules larger than the COF's pore size, improving membrane performance.
Q4: Are there computational studies investigating this compound's role in material properties?
A4: Yes, computational models help understand how this compound influences the properties of materials like 2D-COFs. For example, calculations of enthalpy of formation and cohesive energy for cross-linked COFs demonstrate that their formation is thermodynamically favorable and results in stable structures. [] These models provide valuable insights into the relationship between the chemical structure and properties of the resulting materials.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.